N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide
Description
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a chlorine atom at the para position and an acetamide group attached to a dichlorophenyl ring
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-11-6-4-10(5-7-11)9-19-15(20)8-12-13(17)2-1-3-14(12)18/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIOVECRADSSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzylamine and 2,6-dichlorophenylacetic acid.
Amide Formation: The 4-chlorobenzylamine is reacted with 2,6-dichlorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The chlorine atoms on the benzyl and phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic processes and cellular functions.
Modulation of Gene Expression: It can influence the expression of genes involved in inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-2-phenylacetamide: Lacks the dichloro substitution on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-(4-methylbenzyl)-2-(2,6-dichlorophenyl)acetamide: Contains a methyl group instead of a chlorine atom on the benzyl ring, potentially altering its pharmacological properties.
N-(4-chlorobenzyl)-2-(4-chlorophenyl)acetamide: Has a different substitution pattern on the phenyl ring, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can impact its chemical behavior and biological effects, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
